molecular formula C19H20N2O3 B2662146 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide CAS No. 941960-00-5

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2662146
CAS RN: 941960-00-5
M. Wt: 324.38
InChI Key: OYESXOUTGVRNLT-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, also known as AQ-RA 741, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibit minimal inhibitory concentration (MIC) values as low as 0.05 μM and demonstrate intracellular activity against bacilli in infected macrophages, comparable to rifampin. Their low toxicity to mammalian cells and absence of cardiac toxicity in zebrafish models indicate their potential as alternatives for tuberculosis treatment (Pissinate et al., 2016). Further research suggests that these compounds have a synergistic effect with rifampin, underscoring their potential in drug combination therapies for tuberculosis (Giacobbo et al., 2017).

Antiprotozoal and Anticancer Activities

N-(Substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, derived from 2-hydroxy quinoxaline, showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound demonstrated significant efficacy in a short-term in vivo model for T. cruzi, suggesting potential for antiprotozoal therapies (Patel et al., 2017).

Fluorescent Sensors and Structural Studies

Quinoline derivatives, including those similar in structure to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, have been developed as fluorescent sensors. For example, a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms exhibited high selectivity and sensitivity to Cd(2+), distinguishing it from Zn(2+) through different sensing mechanisms. This highlights the potential of quinoline-based compounds in environmental monitoring and biochemical assays (Zhou et al., 2012).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYESXOUTGVRNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

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